molecular formula C19H23N3O4S B6797396 N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B6797396
M. Wt: 389.5 g/mol
InChI Key: AXBZGZKYGMPFBS-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-16-6-5-15(14-4-2-9-20-17(14)16)21-18(23)22-10-3-7-19(12-22)8-11-27(24,25)13-19/h2,4-6,9H,3,7-8,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBZGZKYGMPFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)N3CCCC4(C3)CCS(=O)(=O)C4)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core . Subsequent functionalization steps introduce the quinoline and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and minimizing the use of hazardous reagents. The process may also be automated to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the spirocyclic core.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with quinoline or thia-azaspiro structures, such as:

Uniqueness

N-(8-methoxyquinolin-5-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[45]decane-9-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure

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